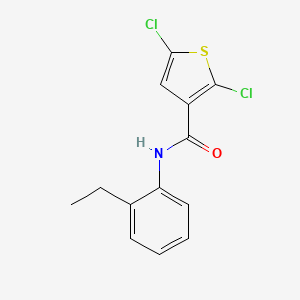
N-(2-(3-allylureido)phenyl)-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve complex organic reactions. While there isn’t any direct information available on the synthesis of “N-(2-(3-allylureido)phenyl)-2-chlorobenzamide”, allyl groups are often generated by oxidative addition of allylic halides to low-valent metal complexes . Also, the allyl–allyl cross-coupling reaction is a significant synthetic route for the direct construction of 1,5-dienes .Molecular Structure Analysis
The molecular structure of “N-(2-(3-allylureido)phenyl)-2-chlorobenzamide” would be complex due to the presence of multiple functional groups. The allyl group in the molecule is usually viewed as an allyl anion CH2=CH−CH2−, which is usually described as two equivalent resonance structures .Chemical Reactions Analysis
The compound would likely participate in various chemical reactions due to the presence of the allyl group and the ureido group. Allyl derivatives have shown increased potency in both killing and inhibiting planktonic cells .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Environmental Degradation and Safety : The compound 2-Chlorobenzamide, a key degradation product of certain insecticides, has been studied for its environmental impact. It's identified as a potential carcinogen, and its concentration resulting from the breakdown of certain insecticides affects environmental safety (Lu, Zhou, & Liu, 2004).
Hydrolysis and Stability : Investigations into the hydrolysis of 2-chlorobenzamide, a closely related compound, have been conducted to understand its environmental stability. It's found to be relatively stable under various pH conditions, with its rate of hydrolysis affected by temperature (Qingxiang, Wenying, Guoguang, & Xiuling, 2000).
Chemical Synthesis and Applications
Synthesis and Pharmacodynamics : Synthesis techniques for compounds like N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide have been explored. Such studies often include pharmacodynamic assessments (Zhang, 2005).
Chemical Reactions and Mechanisms : Research into various reactions involving N-chlorobenzamides, such as the Hofmann Rearrangement, has been conducted to understand their chemical behavior and mechanisms (Imamoto, Kim, Tsuno, & Yukawa, 1971).
Biological and Pharmacological Effects
Biological Activity : Studies on related compounds, like allylic amine derivatives and their formation processes, offer insights into biological applications and potential pharmacological effects (Nishibayashi, Srivastava, Ohe, & Uemura, 1995).
Pharmacological Properties : Synthesis and evaluation of various benzamide derivatives, including their antimicrobial properties, are key areas of research. These studies can lead to the development of new therapeutic agents (Desai, Bhavsar, & Baldaniya, 2009).
Advanced Applications and Novel Syntheses
Advanced Synthesis Techniques : Innovative syntheses, like the Co(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides, illustrate the compound's versatility in organic chemistry (Muniraj & Prabhu, 2019).
Radiopharmaceutical Development : The development of positron emission tomography (PET) radioligands using derivatives of N-(3-chlorophenyl)-2-picolinamide, a compound structurally related to N-(2-(3-allylureido)phenyl)-2-chlorobenzamide, demonstrates its potential in radiopharmaceutical applications (Kil et al., 2014).
Direcciones Futuras
The future directions in the study of “N-(2-(3-allylureido)phenyl)-2-chlorobenzamide” could involve further exploration of its synthesis, properties, and potential applications. The development of increasingly general and modular multicomponent reactions for allylic amine synthesis has been highlighted as a future direction in related research .
Propiedades
IUPAC Name |
2-chloro-N-[2-(prop-2-enylcarbamoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-2-11-19-17(23)21-15-10-6-5-9-14(15)20-16(22)12-7-3-4-8-13(12)18/h2-10H,1,11H2,(H,20,22)(H2,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHAMWQBULEKAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-allylureido)phenyl)-2-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B2354623.png)

![2-[[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2354629.png)
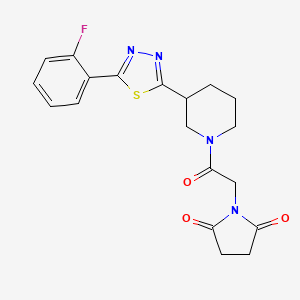

![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)
![N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2354633.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2354635.png)
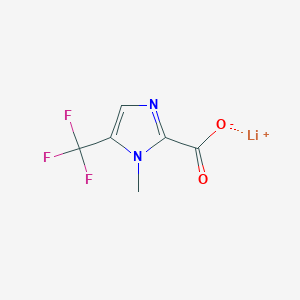
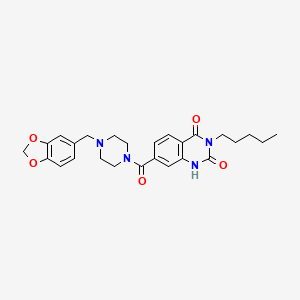

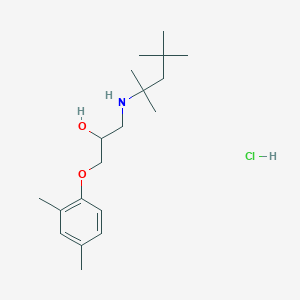
![Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354644.png)
